N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide

Cardiotonic agents Stereochemical pharmacology Calcium sensitization

N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide (CAS 36725-27-6) is the racemic form of a dihydropyridazinone-acetanilide that belongs to the class of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, originally developed as cardiotonic agents acting through phosphodiesterase III (PDE3) inhibition. The compound is a chiral molecule; its (R)-enantiomer, known as OR-1896 (CAS 220246-81-1), is the pharmacologically active, long-lived metabolite of the calcium-sensitizing inodilator levosimendan (Simdax®).

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 36725-27-6
Cat. No. B13895384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide
CAS36725-27-6
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)
InChIKeyGDZXNMWZXLDEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide (CAS 36725-27-6): Procurement-Oriented Identity and Class Context


N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide (CAS 36725-27-6) is the racemic form of a dihydropyridazinone-acetanilide that belongs to the class of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, originally developed as cardiotonic agents acting through phosphodiesterase III (PDE3) inhibition . The compound is a chiral molecule; its (R)-enantiomer, known as OR-1896 (CAS 220246-81-1), is the pharmacologically active, long-lived metabolite of the calcium-sensitizing inodilator levosimendan (Simdax®) . The racemate itself is primarily encountered today as a reference standard impurity (designated Levosimendan Impurity 16 or Impurity 35) used for analytical quality control in levosimendan Active Pharmaceutical Ingredient (API) manufacturing and formulation development . This bifurcated identity — a historic PDE3-inhibitor chemotype versus the chiral progenitor of a clinically validated active metabolite — creates a complex selection landscape in which the racemate is rarely interchangeable with its (R)-enantiomer counterpart.

N-[4-(4-Methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide (CAS 36725-27-6): Why Generic In-Class Substitution Is Not Supported by Evidence


The dihydropyridazinone class contains multiple PDE3 inhibitors — including siguazodan (SK&F 94836, IC50 117 nM), CI-930 (IC50 ~0.6 μM), and milrinone (IC50 ~1.2 μM) — that might appear superficially interchangeable with the racemate . However, this assumption collapses under stereochemical scrutiny: the racemate (CAS 36725-27-6) and its (R)-enantiomer OR-1896 (CAS 220246-81-1) differ fundamentally in mechanism of action. The racemate was historically characterized as a PDE3 inhibitor, whereas the (R)-enantiomer was subsequently discovered to act primarily as a calcium sensitizer at troponin C, with PDE3 inhibition being a secondary effect at supratherapeutic concentrations . This mechanistic divergence means the racemate cannot serve as a valid pharmacological surrogate for OR-1896 in target-engagement studies, nor can it be used interchangeably with other achiral PDE3 inhibitors that lack calcium-sensitizing properties. Furthermore, the racemate's current commercial identity as a levosimendan impurity reference standard introduces distinct purity, characterization, and Certificate-of-Analysis requirements that generic dihydropyridazinone research chemicals do not satisfy .

N-[4-(4-Methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide (CAS 36725-27-6): Quantitative Differentiation Evidence Relative to Comparators


Enantiomer-Specific Mechanism Divergence: Racemate (PDE3 Inhibitor) versus (R)-OR-1896 (Calcium Sensitizer)

The racemate (CAS 36725-27-6) was historically described as a PDE III inhibitor with cardiotonic activity (U.S. Pat. Nos. 3,746,712 and 4,397,854), its inotropic action attributed solely to PDE3 inhibition . In contrast, the (R)-enantiomer OR-1896 was subsequently shown to possess a dual mechanism: primary calcium sensitization at troponin C plus PDE3 inhibition. In skinned cardiac fiber preparations from guinea pig, the (R)-enantiomer (Compound A) produced a 26±6% increase in force at pCa 5.6 at 0.3 μM, and a 109±35% increase at 3 μM, while milrinone was ineffective in this assay . This demonstrates that the (R)-enantiomer's calcium-sensitizing activity — absent in the parent racemate's original pharmacological description — is the primary driver of positive inotropy, not PDE3 inhibition.

Cardiotonic agents Stereochemical pharmacology Calcium sensitization PDE3 inhibition Levosimendan metabolism

PDE3 Isoform Inhibitory Potency: OR-1896 versus Levosimendan in Parallel Enzyme Assays

In a direct head-to-head comparison using phosphodiesterase isoforms from guinea pig left ventricular tissue, levosimendan was a 40-fold more potent PDE3 inhibitor (IC50 2.5 nM) than OR-1896 (IC50 94 nM) . On recombinant human PDE3 isoforms, OR-1896 exhibited IC50 values of 24 nM against PDE3A and 16 nM against PDE3B, confirming nanomolar potency on human targets . This positions OR-1896 as a moderately potent human PDE3 inhibitor, substantially less potent than levosimendan but still nanomolar. The racemate has no corresponding quantitative IC50 values for human recombinant PDE3 isoforms reported in the peer-reviewed literature; its historical PDE3 inhibition is documented only in qualitative or tissue-level descriptions .

Phosphodiesterase III inhibition PDE3A PDE3B cAMP hydrolysis Inodilator pharmacology

Calcium Sensitization Potency: OR-1896 versus Levosimendan in Permeabilized Myocyte Preparations

In permeabilized myocyte-sized preparations from guinea pig hearts, both levosimendan and OR-1896 increased isometric force via calcium sensitization at pCa 6.2, with comparable maximal effects (51±7% and 52±6% increase, respectively). However, their potencies differed significantly: levosimendan EC50 was 8±1 nM, whereas OR-1896 EC50 was 36±7 nM (P<0.05), representing a 4.5-fold lower potency . This demonstrates that while both molecules achieve equivalent maximal calcium-sensitizing efficacy, OR-1896 requires a 4.5-fold higher concentration to reach 50% of that effect. Enoximone, a comparator PDE3 inhibitor, failed to influence isometric force in the same permeabilized preparation at concentrations up to 10 μM, confirming its lack of calcium-sensitizing activity . This comparative dataset establishes that the calcium-sensitizing mechanism is unique to the levosimendan/OR-1896 chemotype and is not shared by conventional PDE3 inhibitors.

Calcium sensitivity Troponin C Skinned fibers Myofilament activation Inotropic mechanism

PDE3 Subtype Selectivity: OR-1896 versus Levosimendan — PDE3/PDE4 Selectivity Factors

PDE3/PDE4 selectivity was directly compared using PDE isoforms isolated from guinea pig left ventricle. Levosimendan exhibited a selectivity factor of approximately 10,000 (PDE3 IC50 2.5 nM, PDE4 IC50 25 μM), while OR-1896 exhibited a selectivity factor of approximately 3,000 (PDE3 IC50 94 nM, PDE4 IC50 286 μM) . Thus, OR-1896 is approximately 3.3-fold less selective for PDE3 over PDE4 than levosimendan, driven primarily by its 40-fold weaker PDE3 inhibition rather than a meaningful difference in PDE4 potency. Enoximone, by comparison, exhibits a selectivity factor of only approximately 90 (PDE3 IC50 1.8 μM, PDE4 IC50 160 μM) , underscoring that the levosimendan/OR-1896 chemotype retains high PDE3 selectivity relative to earlier-generation PDE3 inhibitors.

PDE selectivity PDE4 Off-target activity cAMP compartmentation Inodilator safety margin

Pharmacokinetic Differentiation: OR-1896 Terminal Half-Life versus Levosimendan

A defining pharmacokinetic differentiation is the terminal elimination half-life. Levosimendan has a half-life of approximately 1-1.5 hours, limiting its hemodynamic effects to the infusion period . In contrast, OR-1896 — generated by hepatic N-acetyltransferase 2 (NAT2)-mediated acetylation of the intermediate metabolite OR-1855 — exhibits a mean terminal elimination half-life of 70.0±44.9 hours in healthy volunteers and 81±37 hours in heart failure patients following levosimendan infusion . This approximately 50- to 80-fold longer half-life means that the cardiovascular effects of levosimendan persist for 7-9 days after a 24-hour infusion, mediated entirely by circulating OR-1896. The racemate has no clinical pharmacokinetic characterization and cannot serve as a surrogate for OR-1896 in pharmacokinetic or pharmacodynamic studies.

Drug metabolism Acetylation polymorphism NAT2 Sustained pharmacodynamics Levosimendan pharmacokinetics

In Vivo Hemodynamic Profile: OR-1896 versus Milrinone and Dobutamine in Anesthetized Dogs

In a controlled in vivo head-to-head study in anesthetized dogs, levosimendan, OR-1896, OR-1855, dobutamine, and milrinone were infused at escalating doses (0.01-0.3 μmol/kg/30 min) . OR-1896 produced a dose-dependent reduction in mean arterial pressure of -42±3 mmHg, exceeding the -31±2 mmHg reduction achieved by levosimendan. The rank order of potency for reducing time to peak pressure was OR-1896 > levosimendan > milrinone > dobutamine. Critically, neither levosimendan nor OR-1896 increased myocardial oxygen consumption at inotropic concentrations, whereas dobutamine increased myocardial oxygen consumption by 79% above baseline. Furthermore, dobutamine (but not OR-1896 or levosimendan) produced profound increases in pulmonary pressure (74±13%) . OR-1855, the non-acetylated precursor metabolite, was hemodynamically inactive at all doses tested , establishing that N-acetylation (the structural feature distinguishing OR-1896 from OR-1855) is essential for in vivo activity.

Hemodynamics Myocardial oxygen consumption Vasodilation Inotrope comparison Cardiovascular pharmacology

N-[4-(4-Methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide (CAS 36725-27-6): Evidence-Linked Research and Industrial Application Scenarios


Levosimendan API Impurity Reference Standard for Analytical Quality Control and Regulatory Submissions

The racemate (CAS 36725-27-6) serves as a critical impurity reference standard — designated Levosimendan Impurity 16 or Impurity 35 — for HPLC/LC-MS method development, method validation, and batch-release quality control in levosimendan API and finished drug product manufacturing . Regulatory guidances (ICH Q3A/Q3B) require identification, quantification, and control of process-related impurities, and reference standards with full Certificates of Analysis (1H NMR, 13C NMR, IR, Mass, HPLC purity) are essential for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . The racemate's role here is irreplaceable: neither the (R)-enantiomer OR-1896 nor other dihydropyridazinone analogs can serve as the racemic impurity marker, as they lack the stereochemical identity required to validate chiral separation methods capable of resolving the racemate from the (R)-enantiomer drug substance.

Pharmacological Studies of OR-1896 (R-Enantiomer) as a Calcium Sensitizer and PDE3 Inhibitor

For investigators studying the dual mechanism of levosimendan's active metabolite, procurement must specifically target OR-1896 (CAS 220246-81-1), not the racemate. Quantitative evidence demonstrates OR-1896 is a calcium sensitizer (EC50 36±7 nM in permeabilized myocytes, comparable maximal efficacy to levosimendan) and a PDE3 inhibitor (IC50 16-94 nM depending on species and isoform) . The racemate lacks characterized calcium sensitization and has no human recombinant PDE3 IC50 values. OR-1896 enables mechanistic studies on the sustained hemodynamic phase of levosimendan therapy, including experiments on KATP channel activation, anti-inflammatory endothelial effects, and anti-apoptotic signaling in cardiomyocytes .

Comparative In Vivo Hemodynamic Studies of Inodilator Agents

OR-1896 has been quantitatively benchmarked against milrinone (PDE3 inhibitor), dobutamine (β1-agonist), and levosimendan in anesthetized dog models, establishing its rank-order potency for vasodilation and systolic time interval reduction (OR-1896 > levosimendan > milrinone > dobutamine) while demonstrating a unique myocardial oxygen-sparing profile not shared by dobutamine (which increased MVO2 by 79%) . These data make OR-1896 an essential tool compound for preclinical cardiovascular studies comparing calcium sensitizer-based inodilation with classical PDE3-inhibitor or β-agonist-based inotropic strategies, particularly when myocardial energetics is an endpoint .

Pharmacokinetic/Pharmacodynamic Modeling of Sustained Cardiovascular Drug Effects

Because OR-1896 has an 81-hour terminal half-life in heart failure patients (vs. ~1 hour for levosimendan), it is the indispensable tool compound for studying the prolonged pharmacodynamic phase of levosimendan therapy . Experimental designs modeling the 7-9 day hemodynamic persistence following a 24-hour levosimendan infusion must incorporate OR-1896 at clinically relevant concentrations. NAT2 acetylation polymorphism studies differentiating rapid from slow acetylators — where OR-1896 AUC differs 3.5-fold — further require authenticated OR-1896 reference material, not the racemate .

Quote Request

Request a Quote for N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.